molecular formula C14H15N3O3 B14853447 Benzyl (2-(4-formyl-1H-imidazol-2-yl)ethyl)carbamate

Benzyl (2-(4-formyl-1H-imidazol-2-yl)ethyl)carbamate

Cat. No.: B14853447
M. Wt: 273.29 g/mol
InChI Key: LSEYIPIFEGVDLR-UHFFFAOYSA-N
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Description

Benzyl (2-(4-formyl-1H-imidazol-2-yl)ethyl)carbamate is a compound that features an imidazole ring, a formyl group, and a benzyl carbamate moiety. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(4-formyl-1H-imidazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl (2-(4-formyl-1H-imidazol-2-yl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2-(4-formyl-1H-imidazol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, which can modulate the activity of enzymes and receptors. The formyl group can also undergo chemical reactions that alter the compound’s activity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2-(4-hydroxy-1H-imidazol-2-yl)ethyl)carbamate: Similar structure but with a hydroxy group instead of a formyl group.

    Benzyl (2-(4-methyl-1H-imidazol-2-yl)ethyl)carbamate: Similar structure but with a methyl group instead of a formyl group.

    Benzyl (2-(4-nitro-1H-imidazol-2-yl)ethyl)carbamate: Similar structure but with a nitro group instead of a formyl group.

Uniqueness

Benzyl (2-(4-formyl-1H-imidazol-2-yl)ethyl)carbamate is unique due to the presence of the formyl group, which can undergo specific chemical reactions and interactions that are not possible with other substituents. This uniqueness can lead to distinct biological activities and applications .

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

benzyl N-[2-(5-formyl-1H-imidazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H15N3O3/c18-9-12-8-16-13(17-12)6-7-15-14(19)20-10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,15,19)(H,16,17)

InChI Key

LSEYIPIFEGVDLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCC2=NC=C(N2)C=O

Origin of Product

United States

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